molecular formula C8H13N3 B063835 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile CAS No. 159583-37-6

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile

Cat. No. B063835
M. Wt: 151.21 g/mol
InChI Key: RNSDCXUXOQRUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMH-11 and has been extensively studied for its synthesis methods, mechanism of action, and physiological effects.

Mechanism Of Action

The mechanism of action of DMH-11 is not fully understood. However, it is believed to act as a potent inhibitor of the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer. DMH-11 has been shown to bind to the AR and prevent its activation, thereby inhibiting the growth of prostate cancer cells.

Biochemical And Physiological Effects

DMH-11 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that DMH-11 inhibits the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest. DMH-11 has also been shown to reduce the expression of AR target genes, which are involved in the development and progression of prostate cancer. In vivo studies have shown that DMH-11 inhibits the growth of prostate cancer xenografts in mice.

Advantages And Limitations For Lab Experiments

DMH-11 has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. DMH-11 is also highly selective for the androgen receptor, which makes it an ideal tool for studying AR-mediated signaling pathways. However, DMH-11 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to work with in aqueous solutions. DMH-11 is also highly toxic, which requires special precautions to be taken when handling the compound.

Future Directions

There are several future directions for the study of DMH-11. One direction is to investigate the potential of DMH-11 as a therapeutic agent for other diseases such as breast cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMH-11 in more detail to gain a better understanding of its effects on the androgen receptor. Additionally, the synthesis of DMH-11 can be optimized further to increase yields and purity, which will make it more accessible for research purposes.
Conclusion:
In conclusion, DMH-11 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMH-11 is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. DMH-11 has shown promising results in inhibiting the growth of prostate cancer cells, and further research is needed to explore its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of DMH-11 involves the reaction of 3-methyl-2,3-diazabicyclo[2.2.1]hept-2-ene with acetonitrile in the presence of a catalyst. This reaction yields DMH-11 as a white crystalline solid. The synthesis of DMH-11 has been optimized by various researchers to obtain high yields and purity.

Scientific Research Applications

DMH-11 has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMH-11 has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. DMH-11 has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.

properties

CAS RN

159583-37-6

Product Name

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-(3-methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile

InChI

InChI=1S/C8H13N3/c1-10-7-2-3-8(6-7)11(10)5-4-9/h7-8H,2-3,5-6H2,1H3

InChI Key

RNSDCXUXOQRUEE-UHFFFAOYSA-N

SMILES

CN1C2CCC(C2)N1CC#N

Canonical SMILES

CN1C2CCC(C2)N1CC#N

synonyms

2,3-Diazabicyclo[2.2.1]heptane-2-acetonitrile,3-methyl-(9CI)

Origin of Product

United States

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